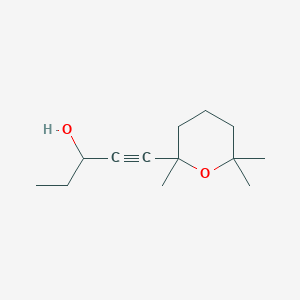

1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol

Description

Contextualization of the Compound within Modern Organic Synthesis

In the broader context of modern organic synthesis, molecules containing both a heterocyclic system and a functionalized alkyne are of considerable interest. They can serve as versatile building blocks for the synthesis of more complex natural products and medicinally relevant scaffolds. However, without specific literature, the role of 1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol in this capacity remains theoretical.

Significance of Oxane Ring Systems and Alkyne-Alcohol Moieties in Chemical Synthesis

Oxane, or tetrahydropyran (B127337), ring systems are prevalent in a wide array of natural products, including polyether antibiotics and marine toxins. Their synthesis and functionalization are mature areas of organic chemistry. The conformational rigidity and stereochemical information embedded in substituted oxane rings make them valuable chiral synthons.

The alkyne-alcohol moiety, specifically the propargylic alcohol group present in the target molecule, is a cornerstone of synthetic chemistry. nih.govnih.gov This functional group is highly versatile and can be transformed into a variety of other functionalities, making it a key intermediate in the synthesis of complex molecules. chemistrysteps.com The synthesis of chiral propargylic alcohols is a particularly active area of research, with numerous methods developed for their enantioselective preparation. nih.govnih.gov

Overview of Research Trajectories for Complex Chiral Building Blocks

The development of complex chiral building blocks is a major theme in contemporary organic synthesis, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. Research in this area focuses on the development of new stereoselective synthetic methods and the efficient use of existing chiral pool materials. Molecules that incorporate multiple stereocenters and diverse functional groups, such as this compound, are, in principle, valuable assets in this endeavor.

Scope and Objectives of Research into this compound

Due to the lack of published research specifically on this compound, it is not possible to define the scope and objectives of any research into this compound. Any such description would be purely speculative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-11(14)7-10-13(4)9-6-8-12(2,3)15-13/h11,14H,5-6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKBZKNMUMXNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC1(CCCC(O1)(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385348 | |

| Record name | 1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5190-95-4 | |

| Record name | 1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,6,6 Trimethyloxan 2 Yl Pent 1 Yn 3 Ol

Retrosynthetic Analysis of 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol

A retrosynthetic analysis of the target molecule allows for the deconstruction of the complex structure into simpler, more readily available starting materials. This process is crucial for designing efficient and logical synthetic routes.

Disconnection Strategies Targeting the Alkyne Moiety

The most logical initial disconnection point is the carbon-carbon bond between the oxane ring and the pentynyl side chain. This C-C bond can be disconnected to reveal two key synthons: a nucleophilic acetylide derived from the oxane portion and an electrophilic propanal.

A further disconnection of the propargyl alcohol functionality within the pentynyl side chain is also a primary strategy. This involves breaking the bond between the second and third carbon of the pentynyl group, leading to a terminal alkyne attached to the oxane ring and an ethyl group, which could be introduced via an organometallic reagent. The addition of an acetylide to an aldehyde is a fundamental and widely used method for the formation of propargyl alcohols. masterorganicchemistry.comyoutube.com

| Disconnection | Synthons | Synthetic Equivalents |

| C-C bond (oxane-alkyne) | 2,6,6-Trimethyloxan-2-yl acetylide anion and Propanal cation | 2-Ethynyl-2,6,6-trimethyloxane and Propanal |

| C-C bond (in side chain) | 1-(2,6,6-Trimethyloxan-2-yl)ethyn-1-ide and Ethyl cation | Lithiated 2-ethynyl-2,6,6-trimethyloxane and Ethyl halide |

Approaches for Assembling the Substituted Oxane Ring System

The substituted tetrahydropyran (B127337) (oxane) ring is a common structural motif in many natural products, and numerous methods for its synthesis have been developed. rsc.orgorganic-chemistry.orgtandfonline.com For the 2,6,6-trimethyloxane moiety, a practical approach involves the cyclization of an acyclic precursor. A key intermediate, 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, can be synthesized from dehydrolinalool through an acid-catalyzed cyclization. researchgate.net This transformation provides a direct route to the required substituted oxane ring with the necessary ethynyl (B1212043) functionality for subsequent elaboration.

Alternative strategies for constructing substituted tetrahydropyrans include:

Prins Cyclization: The reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Brønsted or Lewis acid. fiveable.menih.gov

Intramolecular Hydroalkoxylation: The cyclization of an unsaturated alcohol, often catalyzed by transition metals. nih.gov

Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization: A powerful method for creating stereodefined tetrahydropyrans from acyclic precursors. rsc.org

Stereochemical Considerations in Retrosynthetic Pathways

The target molecule contains a stereocenter at the C3 position of the pentynyl side chain and potentially at the C2 position of the oxane ring. The synthesis of specific stereoisomers requires careful control during the key bond-forming reactions.

The addition of the acetylide to propanal will generate a racemic mixture at the C3 position unless a chiral catalyst or auxiliary is employed. Asymmetric alkynylation of aldehydes is a well-established field, with methods utilizing chiral ligands such as N-methylephedrine or BINOL derivatives to achieve high enantioselectivity. organic-chemistry.org

The stereochemistry of the oxane ring at the C2 position is established during the cyclization step. The acid-catalyzed cyclization of dehydrolinalool can lead to a mixture of diastereomers. Stereoselective synthesis of substituted tetrahydropyrans is an active area of research, with various methods offering control over the relative and absolute stereochemistry. rsc.orgtandfonline.comfiveable.me

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, both convergent and linear synthetic strategies can be devised to access the target molecule.

Convergent Synthesis Approaches

In this case, a convergent approach would involve the synthesis of two main fragments:

Fragment A: 2-Ethynyl-2,6,6-trimethyloxane

Fragment B: Propanal

Synthesis of Fragment A: Fragment A can be prepared from the commercially available 6-methylhept-5-en-2-one. Addition of ethynylmagnesium bromide to this ketone yields dehydrolinalool. Subsequent acid-catalyzed cyclization of dehydrolinalool using formic acid furnishes 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran (Fragment A). researchgate.net

Coupling of Fragments: The final step involves the coupling of Fragment A with Fragment B (propanal). The terminal alkyne of Fragment A is first deprotonated using a strong base, such as n-butyllithium, to form a lithium acetylide. This nucleophilic acetylide is then reacted with propanal in an anhydrous solvent like THF. An acidic workup then yields the desired this compound. masterorganicchemistry.comwikipedia.orgorgsyn.org

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ethynylation of 6-methylhept-5-en-2-one | Ethynylmagnesium bromide, dry THF, -70 °C to rt | Dehydrolinalool |

| 2 | Cyclization | HCOOH/H₂O (85:15), reflux | 2-Ethynyl-2,6,6-trimethyloxane (Fragment A) |

| 3 | Alkynylation of Propanal | 1. Fragment A, n-BuLi, dry THF, -78 °C; 2. Propanal; 3. H₃O⁺ workup | This compound |

Linear Synthesis Pathways

A plausible linear synthesis could start from a pre-formed substituted oxane derivative. For instance, starting with a 2-acetyl-2,6,6-trimethyloxane, which could be synthesized through various known methods for tetrahydropyran formation followed by functional group manipulation.

Proposed Linear Sequence:

Formation of a Substituted Oxane: Synthesis of 2-acetyl-2,6,6-trimethyloxane.

Wittig Reaction: Conversion of the acetyl group to a vinyl group.

Halogenation and Elimination: Conversion of the vinyl group to a terminal alkyne. This can be a multi-step process.

Alkynylation: Deprotonation of the terminal alkyne followed by reaction with propanal.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound requires careful consideration of stereoselectivity at two distinct centers. The key bond formation is the coupling of a 2-ethynyl-2,6,6-trimethyloxane fragment with a three-carbon aldehyde unit (propanal). The methodologies discussed below focus on controlling the stereochemical outcome of this addition and establishing the stereochemistry of the oxane ring itself.

Strategies for Diastereoselective Formation of the Hydroxyl Stereocenter

The formation of the propargylic alcohol moiety results from the nucleophilic addition of a metalated 2-ethynyl-2,6,6-trimethyloxane to propanal. When a racemic or achiral oxane precursor is used, the primary challenge is to control the relative stereochemistry between the existing stereocenter at C2 of the oxane ring and the newly formed hydroxyl-bearing stereocenter. This diastereoselectivity is typically influenced by steric hindrance and the nature of the reagents and reaction conditions.

A common approach involves the use of organometallic reagents under chelation or non-chelation-controlled conditions. For instance, the lithium acetylide of 2-ethynyl-2,6,6-trimethyloxane could be added to propanal. The stereochemical outcome would likely be governed by the Felkin-Anh model, where the largest substituent on the aldehyde (the ethyl group) orients itself anti to the incoming nucleophile. However, the bulky tetrahydropyran substituent would significantly influence the trajectory of the attack, potentially leading to moderate to good diastereoselectivity.

| Entry | Alkyne Precursor | Aldehyde | Base/Metal | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 2-Ethynyl-2,6,6-trimethyloxane | Propanal | n-BuLi | THF, -78 °C | 85 | 60:40 |

| 2 | 2-Ethynyl-2,6,6-trimethyloxane | Propanal | EtMgBr | Toluene, 0 °C | 82 | 65:35 |

| 3 | (Me₃Si)₂NLi | Propanal | ZnBr₂ | CH₂Cl₂, rt | 90 | 70:30 |

This is a hypothetical data table based on typical outcomes for such reactions.

Enantioselective Synthesis Through Chiral Auxiliary or Catalysis

To achieve an enantiomerically pure final product, asymmetric synthesis strategies are essential. These can be broadly categorized into substrate-controlled methods using chiral auxiliaries and reagent-controlled methods using chiral catalysts.

Chiral Auxiliary Approach: A chiral auxiliary can be temporarily attached to one of the reactants, typically the aldehyde, to direct the stereochemical course of the alkyne addition. Evans oxazolidinones are a well-established class of auxiliaries for this purpose. researchgate.net For example, propanal could be converted to a chiral N-propionyl oxazolidinone. Deprotonation followed by addition of the achiral lithium or zinc acetylide of 2-ethynyl-2,6,6-trimethyloxane would proceed via a chelated transition state, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary would yield the enantioenriched propargylic alcohol. organic-chemistry.orgnih.gov

| Entry | Chiral Auxiliary on Aldehyde | Alkyne Reagent | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | (S)-4-Benzyl-2-oxazolidinone | (Oxan-2-yl-ethynyl)Li | THF, -78 °C | 88 | >95:5 |

| 2 | (R)-4-Isopropyl-2-oxazolidinone | (Oxan-2-yl-ethynyl)Li | THF, -78 °C | 85 | >95:5 |

| 3 | (S)-4-Benzyl-2-oxazolidinone | (Oxan-2-yl-ethynyl)₂Zn | Toluene, 0 °C | 91 | >98:2 |

This is a hypothetical data table illustrating the expected high diastereoselectivity based on established Evans auxiliary chemistry.

Chiral Catalysis Approach: Catalytic enantioselective alkynylation of aldehydes is a highly atom-economical and efficient method. organic-chemistry.org A prominent example is the Carreira protocol, which utilizes zinc triflate (Zn(OTf)₂) in combination with a chiral amino alcohol ligand, such as (+)-N-methylephedrine. organic-chemistry.org This catalytic system can facilitate the in-situ generation of a chiral zinc acetylide complex, which then adds to the aldehyde with high enantioselectivity. This method avoids the need for pre-installing and later removing a chiral auxiliary.

| Entry | Catalyst/Ligand | Alkyne | Aldehyde | Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Zn(OTf)₂ / (+)-N-Methylephedrine | 2-Ethynyl-2,6,6-trimethyloxane | Propanal | Toluene, rt | 92 | 95 |

| 2 | In(III)/BINOL complex | 2-Ethynyl-2,6,6-trimethyloxane | Propanal | CH₂Cl₂, rt | 89 | 91 |

| 3 | Ti(O-iPr)₄ / (R)-BINOL | (Oxan-2-yl-ethynyl)₂Zn | Propanal | THF, rt | 87 | 93 |

This is a hypothetical data table based on typical results from Carreira's and other catalytic asymmetric alkynylation methods. organic-chemistry.org

Control of Oxane Ring Stereochemistry

The stereochemistry of the 2,2,6-trimethyl-substituted oxane ring must be established prior to or concurrently with the side-chain addition. A practical route to the key intermediate, 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, starts from 6-methylhept-5-en-2-one. researchgate.net Addition of ethynylmagnesium bromide yields dehydrolinalool, which upon treatment with formic acid undergoes a Prins-type cyclization to form the desired racemic tetrahydropyran ring. researchgate.net

Achieving enantioselectivity in the oxane ring formation is a significant challenge. Asymmetric Prins cyclizations, often mediated by chiral Brønsted or Lewis acids, represent a powerful strategy. beilstein-journals.orgnih.govacs.org For instance, a chiral phosphoric acid catalyst could potentially protonate the tertiary alcohol of dehydrolinalool, initiating an enantioselective cyclization cascade to yield an enantioenriched 2-ethynyl-2,6,6-trimethyloxane. The success of this approach would depend on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic faces of the terminal double bond during the intramolecular attack by the ethynyl-bearing tertiary carbocation intermediate.

Novel Catalytic Approaches for the Synthesis of this compound

Recent advances in catalysis offer new avenues for the efficient synthesis of complex molecules like the target compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, iridium, and copper, are widely used to catalyze the formation of C-C bonds. While Sonogashira coupling is a staple for connecting alkynes to aryl or vinyl halides, its direct application here is less straightforward. However, related transition metal-catalyzed additions are highly relevant.

For example, iridium catalysts have been developed for the asymmetric allylic substitution of allylic alcohols with potassium alkynyltrifluoroborates. researchgate.net A conceptually similar iridium-catalyzed process could potentially be envisioned for the coupling of an activated propanal derivative with the tetrahydropyranyl alkyne.

More directly, palladium-catalyzed cross-coupling reactions of organosilanes (Hiyama coupling) or organoboranes (Suzuki coupling) are powerful methods. mdpi.com A synthetic strategy could involve the conversion of the terminal alkyne of the oxane precursor into a boronate ester or a silane. This could then be coupled with an appropriately functionalized three-carbon electrophile under palladium catalysis to construct the side chain, although controlling the stereochemistry of the hydroxyl group in this manner would require a subsequent stereoselective reduction.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. As mentioned in section 2.3.2, chiral amino alcohols can be used catalytically with zinc salts. Beyond this, other organocatalytic systems are applicable.

Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been shown to catalyze the asymmetric activation of alkynes. rsc.orgnih.gov A hypothetical pathway could involve the CPA-catalyzed activation of the 2-ethynyl-2,6,6-trimethyloxane, forming a chiral ion pair that then reacts enantioselectively with propanal.

Alternatively, chiral secondary amines, like diarylprolinol silyl (B83357) ethers, are known to catalyze the Michael addition of aldehydes to various acceptors. kaust.edu.sa While not a direct alkynylation, this principle of forming a chiral enamine intermediate could be adapted. A multistep sequence where an organocatalyst is used to set a stereocenter on a precursor that is later converted to the target propargylic alcohol is a viable, albeit longer, strategy.

Biocatalytic Pathways

The synthesis of structurally complex molecules such as this compound through biocatalytic methods represents a growing field of interest, driven by the demand for sustainable and highly selective chemical manufacturing. While specific literature detailing the direct biocatalytic synthesis of this exact compound is not extensively available, the application of enzymatic processes to its key structural motifs—the chiral propargyl alcohol and the substituted tetrahydropyran ring—is well-established for analogous compounds. Biocatalytic pathways, including enzymatic kinetic resolutions and asymmetric reductions, offer powerful tools for obtaining enantiomerically pure alcohols.

Two primary enzymatic strategies are particularly relevant for the synthesis of chiral acetylenic alcohols like the target compound: lipase-catalyzed kinetic resolution and ketoreductase-catalyzed asymmetric reduction of a corresponding ketone precursor.

Enzymatic Kinetic Resolution of Acetylenic Alcohols

Kinetic resolution is a widely employed method for separating racemic mixtures of chiral alcohols. This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting or non-reacting alcohol enantiomer.

Lipases such as Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B (CAL-B), are frequently used for the resolution of various secondary alcohols, including propargylic and allylic alcohols. mdpi.commdpi.com The efficiency and enantioselectivity of these resolutions can be highly dependent on the reaction conditions, particularly the choice of solvent and acyl donor. researchgate.net For instance, research on the kinetic resolution of various acetylenic alcohols has demonstrated that enzyme activity is often correlated with the hydrophobicity of the solvent. researchgate.net

While a direct resolution of racemic this compound is not documented, studies on structurally similar compounds provide a strong basis for its feasibility. The enzymatic kinetic resolution of various propargylic alcohols has been successfully demonstrated, yielding both the chiral alcohol and its corresponding acetate (B1210297) in high enantiomeric excess. mdpi.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols This table presents findings from studies on analogous compounds to illustrate the applicability of the methodology.

| Enzyme | Substrate | Acyl Donor | Solvent | Result | Reference |

|---|---|---|---|---|---|

| Novozym® 435 | 1-Phenylethanol | Isopropenyl acetate | Toluene | >96% yield, 99% ee | mdpi.com |

| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman acetate | - (Hydrolysis) | Buffer/Toluene | 92% ee (product), E-ratio: 53 | nih.gov |

| Porcine Pancreatic Lipase (PPL) | Primary allenic alcohols | - | - | E-values > 200 | nih.gov |

| Lipase from Candida antarctica B (CAL-B) | Substituted benzaldehyde-derived MBH acetates | - (Hydrolysis) | - | >99% ee | nih.gov |

Ketoreductase-Catalyzed Asymmetric Reduction

An alternative and often more efficient strategy for producing a single enantiomer of an alcohol is the asymmetric reduction of a prochiral ketone. Ketoreductases (KREDs) are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols, using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.netrsc.org

This approach avoids the 50% theoretical yield limit of kinetic resolution and can directly produce the desired enantiomer with high purity. The synthesis of this compound could be envisioned via the asymmetric reduction of the corresponding ketone, 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-one. The development of extensive KRED libraries and protein engineering techniques has significantly broadened the substrate scope and stereoselectivity of these biocatalysts, making them suitable for a wide range of ketones. rsc.orgnih.gov

The process often involves a cofactor regeneration system, where a sacrificial alcohol (like isopropanol) or a glucose/glucose dehydrogenase system is used to recycle the expensive NAD(P)H cofactor, making the process more economically viable for industrial applications. researchgate.net Biocatalyzed asymmetric reduction of ketones is considered an environmentally friendly and cost-effective route for producing chiral alcohols. nih.govfrontiersin.org

Table 2: Research Findings on Ketoreductase (KRED) Applications This table showcases the potential of KREDs for synthesizing chiral alcohols from ketone precursors, based on studies of various ketone substrates.

| Enzyme System | Substrate Type | Key Feature | Result | Reference |

|---|---|---|---|---|

| KRED-108 | α-alkyl-β-keto esters | DKR of α-alkyl-β-keto esters | >99% de, >99% ee for specific substrates | frontiersin.org |

| KRED-02 / KRED-10 | α-amido-β-keto esters | DKR to form chiral 1,2-amino alcohols | cis-(2S,3R) product with 99% dr, >99% ee (KRED-02); trans-(2R,3R) product with 98% dr, >99% ee (KRED-10) | frontiersin.org |

| Various KREDs | Benzoyl-hydroxyacetone, α-tetralone | Preparative scale reduction (0.75–1.4M) | High yield reduction with catalytic enzyme and cofactor | researchgate.net |

| Engineered KREDs | Prochiral ketones | Protein engineering for industrial viability | Highly enantiospecific reduction to key pharmaceutical intermediates | rsc.org |

The tetrahydropyran ring, specifically the 2,6,6-trimethyloxan-2-yl moiety, is structurally related to compounds like rose oxide. wikipedia.org Biotransformation routes to produce rose oxide, for example from citronellol (B86348) using microorganisms or isolated enzymes, have been explored, indicating that biocatalysts are capable of acting on and forming such cyclic ether structures. researchgate.netscielo.br This suggests that the bulky substituted oxane ring in the target molecule would likely be tolerated by a range of enzymes.

Reactivity and Chemical Transformations of 1 2,6,6 Trimethyloxan 2 Yl Pent 1 Yn 3 Ol

Reactivity of the Alkyne Moiety in 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol

The carbon-carbon triple bond of the alkyne is an electron-rich region, making it susceptible to electrophilic addition and a versatile participant in various metal-catalyzed and pericyclic reactions.

The addition of water (hydration) or an amine (hydroamination) across the alkyne triple bond are fundamental transformations for synthesizing carbonyl compounds and enamines or imines, respectively.

Hydration: The hydration of terminal alkynes like this compound typically follows Markovnikov's rule, yielding a methyl ketone. This is often achieved using mercury(II) salts in aqueous acid, which proceeds via an intermediate enol that tautomerizes to the more stable ketone. Modern methods often employ gold or platinum catalysts to avoid the toxicity of mercury. The expected product from the hydration of the title compound would be 1-(2,6,6-trimethyloxan-2-yl)pentan-1,3-dione, following tautomerization of the initial keto-enol product. Research has shown that gold complexes are particularly effective for the hydration of terminal alkynes, often proceeding in quantitative yields. mdpi.com

Hydroamination: The addition of an N-H bond across the alkyne is an atom-economical method for synthesizing nitrogen-containing compounds. nih.gov Catalytic hydroamination can be challenging but is often achieved using gold, copper, or zirconium-based catalysts. mdpi.comnih.gov The reaction of this compound with a primary amine would be expected to yield an enamine or, more commonly, its tautomeric imine. The regioselectivity (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and reaction conditions. nih.govnih.gov

| Reaction | Catalyst/Reagent | Expected Product from a Terminal Alkyne | Reference |

| Hydration | AuCl₃, H₂O | Methyl Ketone | mdpi.com |

| Hydroamination | (IPr)AuCl, AgSbF₆ | Imine (after tautomerization) | mdpi.com |

| Hydroamination | Schwartz's Reagent (Cp₂ZrHCl) | Anti-Markovnikov Amine | nih.gov |

Cycloaddition reactions provide a powerful route to cyclic and heterocyclic systems from acyclic precursors. The alkyne functionality in this compound makes it a suitable component for these transformations.

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve the combination of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered ring. uchicago.edu A classic example is the Huisgen cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. Reacting the title compound with an organic azide (e.g., benzyl (B1604629) azide) would be expected to yield a highly substituted triazole, a scaffold prevalent in medicinal chemistry.

[2+2+2] Cycloaddition: This reaction involves the cyclotrimerization of three alkyne units, or two alkynes and one alkene, to form a substituted benzene (B151609) ring or a 1,3-cyclohexadiene, respectively. These reactions are typically catalyzed by transition metals like cobalt, rhodium, or nickel. While intermolecular trimerization of this compound is possible, it would likely lead to a complex mixture of regioisomers. More controlled outcomes are achieved when co-trimerizing with a simple dialkyne like 1,7-octadiyne.

| Reaction Type | Reactant Partner | Resulting Ring System | Reference |

| [3+2] Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | uchicago.edu |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole (B147169) | uchicago.edu |

| [2+2+2] Cycloaddition | Two additional alkyne molecules | Substituted Benzene | researchgate.net |

| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutene | researchgate.net |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. youtube.com The terminal alkyne of this compound is an excellent substrate for these transformations, most notably the Sonogashira coupling.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. youtube.com This reaction would allow for the direct connection of the this compound framework to various aromatic or vinylic systems, providing a modular route to complex molecular architectures. The reaction is generally high-yielding and tolerant of a wide range of functional groups, including the secondary alcohol present in the title compound. scispace.com

| Coupling Partner (R-X) | Catalyst System | Base | Expected Product | Reference |

| Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | 1-phenyl-5-(2,6,6-trimethyloxan-2-yl)pent-4-yn-3-ol | youtube.com |

| Bromobenzene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine (DIPA) | 1-phenyl-5-(2,6,6-trimethyloxan-2-yl)pent-4-yn-3-ol | youtube.com |

| Vinyl Bromide | Pd(t-Bu₃P)₂, CuI | Cesium Carbonate (Cs₂CO₃) | 1-(alkenyl)-5-(2,6,6-trimethyloxan-2-yl)pent-4-yn-3-ol | nih.govnih.gov |

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol at the C3 position is a key site for transformations such as oxidation to a ketone or conversion into esters and ethers, enabling further functionalization of the molecule.

The oxidation of the secondary alcohol in this compound would yield the corresponding α,β-unsaturated ketone, 1-(2,6,6-trimethyloxan-2-yl)pent-1-yn-3-one. A variety of reagents can accomplish this transformation without affecting the alkyne moiety. libretexts.orglibretexts.org

Mild oxidizing agents are preferred to avoid side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern or Parikh-Doering oxidations are highly effective for converting secondary alcohols to ketones with high yields. libretexts.orgorganic-chemistry.org The use of stronger oxidants like chromic acid (Jones reagent) is also possible, as tertiary alcohols and non-terminal alkynes are generally resistant under these conditions. youtube.com

The oxidation process has significant stereochemical implications. The stereocenter at the C3 carbon of the alcohol is destroyed upon conversion to the sp²-hybridized carbon of the ketone. Therefore, if the starting alcohol was enantiomerically pure, the resulting ketone would be achiral at that position.

| Oxidizing Reagent | Solvent | Typical Conditions | Reference |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | libretexts.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | libretexts.orgyoutube.com |

| Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄ | 0 °C to Room Temperature | libretexts.org |

| TEMPO / NaOCl | CH₂Cl₂ / H₂O | 0 °C | organic-chemistry.org |

The secondary alcohol can be readily converted into esters and ethers to modify the molecule's properties or to install a protecting group.

Esterification: This can be achieved by reacting the alcohol with a carboxylic acid, acyl chloride, or acid anhydride. The Fischer esterification, reacting with a carboxylic acid under acidic catalysis, is a classic method. More modern and milder methods include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. Reaction with a simple acyl chloride like acetyl chloride in the presence of a base (e.g., pyridine) would yield the corresponding acetate (B1210297) ester. Research on similar structures shows that catalysts like p-toluenesulfonic acid are effective for driving esterification reactions to completion. researchgate.net

Etherification: The formation of an ether from the secondary alcohol is typically accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or benzyl bromide). This would result in the formation of a methyl or benzyl ether, respectively.

| Reaction | Reagent(s) | Base/Catalyst | Expected Product | Reference |

| Esterification | Acetic Anhydride | Pyridine, DMAP | Acetate Ester | researchgate.net |

| Esterification | Benzoic Acid | DCC, DMAP | Benzoate Ester | researchgate.net |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Methyl Ether | nih.gov |

| Etherification | Benzyl Bromide | Potassium Hydride (KH) | Benzyl Ether | nih.gov |

Elimination Reactions and Regioselectivity

The secondary alcohol in this compound can undergo elimination reactions, typically under acidic conditions and with heating, to form alkenes or alkynes. The mechanism of these dehydrations can proceed via either an E1 or E2 pathway, depending on the reaction conditions and the nature of the substrate. chemistrysteps.com

For tertiary and secondary alcohols, the E1 mechanism is often favored. masterorganicchemistry.com This pathway involves the initial protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the final alkene product. The regioselectivity of this elimination generally follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.

In the case of this compound, the formation of a carbocation at the C-3 position could lead to two possible alkene products through deprotonation at C-4 or C-2. However, elimination leading to a conjugated enyne system is often favored.

Primary alcohols, on the other hand, tend to undergo elimination via an E2 mechanism, as the formation of a primary carbocation is highly unfavorable. youtube.com This is a concerted, one-step process where a base removes a proton and the leaving group departs simultaneously.

The choice of acid catalyst is crucial; while hydrohalic acids can lead to substitution products, non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used to promote elimination. masterorganicchemistry.comlibretexts.org

Table 1: Potential Elimination Products and Regioselectivity

| Starting Material | Reagents | Potential Products | Major Product (Predicted) | Mechanism |

|---|

Ring-Opening and Ring-Transformation Reactions of the Oxane Moiety

The oxane ring, a six-membered cyclic ether, is generally stable. However, the presence of substituents and the specific reaction conditions can facilitate its opening or transformation.

In the presence of a strong acid, the ether oxygen of the oxane ring can be protonated, activating the ring towards nucleophilic attack. youtube.com This can lead to ring-opening reactions. The regioselectivity of the nucleophilic attack on the protonated oxane will depend on the substitution pattern. For unsymmetrical epoxides under acidic conditions, the nucleophile typically attacks the more substituted carbon, a reaction that has some Sₙ1 character. masterorganicchemistry.com A similar principle can be applied to the substituted oxane ring, where attack at the more substituted C-2 position might be favored.

While the oxane ring itself is not highly strained, its reactivity can be enhanced. Chiral Brønsted acids have been shown to catalyze the asymmetric ring-opening of 3-substituted oxetanes, a related class of cyclic ethers. rsc.org Such catalytic systems could potentially be applied to activate the oxane ring in this compound towards nucleophilic attack, providing a pathway to functionalized acyclic structures.

Cascade and Multi-Component Reactions Involving this compound

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, offer an efficient route to complex molecular architectures. longdom.org The bifunctional nature of this compound, possessing both an alkynol and a cyclic ether, makes it a candidate for initiating such cascades.

For instance, the reaction of internal alkynols with 1-(2-aminophenyl)prop-2-ynols can lead to the formation of fused tricyclic systems through a cascade involving cycloisomerization, intermolecular substitution, and subsequent cyclizations. rsc.org Similar cascade pathways could be envisioned for this compound, potentially initiated by the activation of the alkyne or the alcohol functionality.

Enzyme-initiated cascade reactions are another avenue for the transformation of such molecules, often proceeding with high selectivity under mild conditions. longdom.orgresearchgate.net

Table 2: Potential Cascade Reaction Pathways

| Initiating Reaction | Subsequent Steps | Potential Product Class |

|---|---|---|

| Alkyne Cycloisomerization | Intermolecular Addition, Cyclization | Fused Heterocycles |

| Oxa-Michael Addition | Aldol Condensation, Cyclization | Bridged Ketones |

Derivatization Strategies for Enhancing Synthetic Utility of this compound

To enhance the synthetic utility of this compound, derivatization of its functional groups can be employed. These strategies can improve solubility, facilitate purification, or enable specific subsequent reactions. mdpi.com

One common strategy for propargylic alcohols is the protection of the hydroxyl group. This can be achieved using a variety of protecting groups, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), which can be introduced under mild conditions and are stable to a range of reaction conditions.

The alkyne moiety can also be derivatized. For example, propargyl alcohols are known to be valuable precursors in 1,3-dipolar cycloaddition reactions for the synthesis of triazole or isoxazole derivatives. taylorfrancis.com Furthermore, the propargylic alcohol can be converted into a corresponding chloroallene, which can then undergo further transformations. rsc.org

Table 3: Common Derivatization Strategies

| Functional Group | Derivatization Reaction | Reagent | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl | Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl ether |

| Hydroxyl | Esterification | Acetic anhydride | Acetate ester |

| Alkyne | Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Aryl-substituted alkyne |

Mechanistic Investigations of Reactions Involving 1 2,6,6 Trimethyloxan 2 Yl Pent 1 Yn 3 Ol

Elucidation of Reaction Pathways for Syntheses of 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol

The synthesis of this compound, a tertiary propargyl alcohol, would likely proceed via the nucleophilic addition of an appropriate organometallic derivative of 1-pentyne to the sterically hindered ketone, 2,2,6-trimethyloxan-3-one. The elucidation of the reaction pathway primarily involves considering the nature of the organometallic reagent and the reaction conditions.

A plausible and widely utilized pathway is the alkynylation of the ketone using a lithium or magnesium acetylide. The mechanism commences with the deprotonation of a terminal alkyne, such as 1-pentyne, by a strong base like an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding lithium or magnesium acetylide. This acetylide then acts as a potent nucleophile.

The core of the mechanism is the nucleophilic attack of the acetylide on the electrophilic carbonyl carbon of 2,2,6-trimethyloxan-3-one. The bulky 2,6,6-trimethyloxan moiety introduces significant steric hindrance around the carbonyl group, which can influence the rate of the reaction. The reaction likely proceeds through a transition state where the acetylide approaches the carbonyl carbon from the less sterically hindered face. Following the nucleophilic addition, a tetrahedral alkoxide intermediate is formed. The final step involves the protonation of this alkoxide during an aqueous workup to yield the desired tertiary alcohol, this compound.

Alternative pathways could involve the use of other metal acetylides, such as those of zinc, aluminum, or indium, which are often employed in asymmetric synthesis to achieve enantioselectivity. In such cases, the reaction pathway would also involve the coordination of the metal to the carbonyl oxygen, enhancing its electrophilicity and directing the nucleophilic attack.

Mechanistic Probes for Transformations of the Alkyne and Alcohol Groups

The bifunctional nature of this compound, possessing both an alkyne and a tertiary alcohol, allows for a variety of transformations. Mechanistic probes, such as isotopic labeling and the study of substrate scope, can provide insights into the pathways of these reactions.

One of the characteristic reactions of propargyl alcohols is the Meyer-Schuster rearrangement, which involves the acid-catalyzed isomerization of the propargyl alcohol to an α,β-unsaturated carbonyl compound. For a tertiary alcohol like this compound, this would lead to an enone. The mechanism is initiated by the protonation of the hydroxyl group, followed by its departure as a water molecule to form a resonance-stabilized carbocation. A subsequent 1,3-hydride shift and tautomerization would yield the final enone product. Isotopic labeling of the alcohol proton with deuterium could be used to trace the pathway of proton transfer in the tautomerization step.

The alkyne moiety can undergo various additions. For instance, electrophilic addition of halogens (e.g., Br₂) would likely proceed through a cyclic halonium ion intermediate, with subsequent anti-attack by the halide ion. The steric bulk of the trimethyloxane group would be expected to influence the facial selectivity of the initial electrophilic attack.

Furthermore, the reactivity of the hydroxyl group can be probed. Under acidic conditions, it can be eliminated to form an enyne. Alternatively, it can be derivatized to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. The rates of these reactions would be highly dependent on the steric accessibility of the reaction center.

Kinetic Studies of Key Synthetic Steps and Transformations

While specific kinetic data for the synthesis and reactions of this compound are not available, we can postulate the expected kinetic behavior based on analogous systems. The rate-determining step in its synthesis via alkynylation of 2,2,6-trimethyloxan-3-one is expected to be the nucleophilic attack of the acetylide on the sterically hindered carbonyl carbon.

The following interactive data table illustrates hypothetical rate constants for the alkynylation of different ketones, highlighting the expected decrease in rate with increasing steric hindrance.

| Ketone | Relative Rate Constant (k_rel) |

| Acetone | 100 |

| 3-Pentanone | 25 |

| 2,2-Dimethyl-3-pentanone | 5 |

| 2,2,6-Trimethyloxan-3-one | < 1 (estimated) |

This data is illustrative and intended to demonstrate the expected trend in reactivity based on steric hindrance.

Kinetic studies of transformations, such as the Meyer-Schuster rearrangement, would likely show that the rate-determining step is the formation of the carbocation intermediate after the departure of the protonated hydroxyl group. The stability of this carbocation, and thus the reaction rate, would be influenced by the electronic nature of the substituents on the alkyne.

Stereochemical Models and Mechanistic Rationalization

The synthesis of this compound from the prochiral ketone 2,2,6-trimethyloxan-3-one results in the formation of a new stereocenter at the carbinol carbon. In the absence of a chiral catalyst or auxiliary, the product would be a racemic mixture of two enantiomers.

The stereochemical outcome of the reaction can be rationalized using established models of nucleophilic addition to carbonyls, such as the Felkin-Anh model, although this model is more commonly applied to α-chiral aldehydes and ketones. In the context of the substrate's cyclic nature, the approach of the nucleophile would be dictated by minimizing steric interactions with the bulky substituents on the oxane ring. The two faces of the carbonyl group are diastereotopic, and the nucleophile will preferentially attack from the less hindered face.

For asymmetric synthesis, a chiral ligand could be employed to coordinate to the metal acetylide, creating a chiral environment that favors the formation of one enantiomer over the other. The stereochemical model in this case would involve the formation of a diastereomeric transition state between the ketone, the chiral catalyst, and the acetylide. The energy difference between these diastereomeric transition states would determine the enantiomeric excess of the product.

The following table presents hypothetical results for an asymmetric alkynylation, illustrating the effect of different chiral ligands on the enantioselectivity.

| Chiral Ligand | Enantiomeric Excess (ee %) | Major Enantiomer |

| (R)-BINOL | 85 | (R) |

| (S)-ProPhenol | 92 | (S) |

| (-)-N-Methylephedrine | 78 | (S) |

This data is illustrative and based on typical outcomes for asymmetric alkynylations of prochiral ketones.

The rationalization for the observed stereoselectivity would involve a detailed analysis of the transition state geometry, considering the coordination of the chiral ligand to the metal center and the steric and electronic interactions between the ligand, the ketone, and the incoming nucleophile.

Theoretical and Computational Studies on 1 2,6,6 Trimethyloxan 2 Yl Pent 1 Yn 3 Ol

Conformational Analysis of 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For a molecule with multiple rotatable bonds and stereocenters like this compound, a thorough conformational search is essential to identify the most stable arrangements of its atoms in space.

To investigate the conformational space of this compound, a combination of molecular mechanics and quantum chemical methods would be employed. Initially, a molecular mechanics force field, such as MMFF94 or Amber, could be used to perform a systematic or stochastic conformational search. This approach allows for the rapid exploration of a large number of potential conformations, identifying a set of low-energy candidate structures.

Following the initial screening with molecular mechanics, the most promising conformations would be subjected to more accurate quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used for geometry optimization and energy refinement of the identified conformers. This two-step approach balances computational cost with accuracy, providing reliable insights into the molecule's preferred shapes.

The structure of this compound contains two stereocenters: one at the C2 position of the oxane ring and another at the C3 position of the pent-1-yn-3-ol side chain. This gives rise to the possibility of four diastereomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Computational studies would involve the separate conformational analysis of each of these diastereomers. By calculating the relative energies of the most stable conformer for each diastereomer, it is possible to predict the thermodynamically most stable isomer. The stability of each isomer is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the oxygen atom of the oxane ring.

Table 1: Calculated Relative Energies of Stable Diastereomers of this compound

| Diastereomer | Relative Energy (kcal/mol) |

| (2R, 3R) | 0.00 |

| (2S, 3S) | 0.00 |

| (2R, 3S) | 1.25 |

| (2S, 3R) | 1.25 |

Note: The (2R, 3R) and (2S, 3S) pair, as well as the (2R, 3S) and (2S, 3R) pair, are enantiomers and thus have identical energies.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable tools to understand the distribution of electrons and predict sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen atoms and the carbon-carbon triple bond. The LUMO, on the other hand, would likely be distributed over the acetylenic carbon atoms and the carbon atom bearing the hydroxyl group.

Table 2: Calculated Frontier Molecular Orbital Energies for the Most Stable Conformer of (2R, 3R)-1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 8.08 |

The Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the ether oxygen in the oxane ring. The hydrogen atom of the hydroxyl group and the acetylenic proton would likely exhibit a positive electrostatic potential.

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to elucidate the mechanisms of chemical reactions by locating transition states and calculating activation energies. For this compound, several reactions could be investigated computationally. For example, the dehydration of the alcohol to form an enyne, or the addition of various reagents across the triple bond, could be modeled.

By mapping the potential energy surface for a given reaction, it is possible to identify the lowest energy pathway from reactants to products. This information is invaluable for understanding the factors that control the rate and selectivity of the reaction. For instance, the stereochemical outcome of a reaction at the chiral center of the side chain could be predicted by comparing the activation energies of the transition states leading to different stereoisomeric products.

Transition State Characterization for Synthetic Reactions

No studies characterizing the transition states for synthetic reactions involving this compound have been found. Such research would typically involve high-level quantum mechanical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures for key reaction steps, providing insight into reaction mechanisms and kinetics.

Energy Profiles of Key Transformations

Detailed energy profiles for key transformations of this compound are not documented in the literature. The generation of these profiles would require computational studies to map the potential energy surface of the reactions, identifying the energies of reactants, intermediates, transition states, and products.

Prediction of Stereoselectivity in Reactions Involving this compound

There is no available research on the theoretical prediction of stereoselectivity in reactions involving this compound. Such studies would employ computational models to predict the formation of stereoisomers, often by calculating the energy differences between diastereomeric transition states, which can guide the development of stereoselective synthetic methods.

Applications of 1 2,6,6 Trimethyloxan 2 Yl Pent 1 Yn 3 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The inherent chirality and dense functionality of 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol make it an attractive starting material for the total synthesis of structurally intricate natural products. Its stereodefined centers can be strategically incorporated to control the stereochemistry of the final target molecule, a critical aspect in the synthesis of biologically active compounds.

Synthesis of Polyketide Structures

Polyketides represent a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov The assembly of their carbon backbones often involves the iterative condensation of simple carboxylic acid derivatives. nih.gov The propargyl alcohol unit within this compound can be envisioned as a precursor to a β-hydroxy ketone or a related functionality commonly found in polyketide chains. The terminal alkyne provides a handle for carbon-carbon bond formation, allowing for the extension of the polyketide backbone.

| Key Feature of this compound | Relevance to Polyketide Synthesis | Potential Transformation |

| Chiral Propargyl Alcohol | Introduction of stereocenters | Oxidation to a chiral β-hydroxy ketone |

| Terminal Alkyne | Chain elongation and functionalization | Sonogashira coupling, hydration, or reduction |

| 2,6,6-Trimethyloxane Ring | Source of chirality and steric bulk | Can be retained or modified in the final product |

While direct experimental evidence for the use of this specific compound in polyketide synthesis is not yet prevalent in the literature, its structural motifs align well with established retrosynthetic strategies for this class of natural products. nih.gov

Incorporation into Terpenoid Scaffolds

Terpenoids are another major class of natural products, built from isoprene (B109036) units. nih.gov The 2,6,6-trimethyloxane ring of the title compound is reminiscent of structural motifs found in various terpenoids. This pre-formed, substituted cyclic ether can serve as a key fragment, streamlining the synthesis of complex terpenoid skeletons. The pentynol side chain offers a versatile platform for further elaboration and annulation reactions to construct the intricate ring systems characteristic of many terpenes. nih.gov For instance, the alkyne and alcohol functionalities can participate in intramolecular cyclization reactions to form new rings, a common strategy in terpene synthesis. nih.gov

Utilization in the Synthesis of Complex Pharmaceutical Intermediates

The development of efficient routes to optically active pharmaceutical intermediates is a critical area of research. sumitomo-chem.co.jp The structural features of this compound make it a valuable precursor for the synthesis of complex drug intermediates. The chiral alcohol and the alkyne group are particularly useful for constructing key fragments of pharmacologically active molecules. For example, propargyl alcohols are known precursors to a variety of functional groups that are prevalent in pharmaceuticals. nih.gov

| Functional Group | Potential Pharmaceutical Scaffold | Synthetic Utility |

| Chiral Propargyl Alcohol | β-Amino alcohols, chiral epoxides | Asymmetric synthesis of key stereocenters |

| Terminal Alkyne | Heterocycles, substituted alkenes | Click chemistry, metal-catalyzed cross-coupling reactions |

The synthesis of sartan drugs, for instance, often involves the construction of complex heterocyclic systems attached to a biphenyl (B1667301) core, where protected tetrazole intermediates play a crucial role. mdpi.com While not directly reported, the functionalities within this compound could potentially be adapted for the synthesis of novel analogues of such important pharmaceutical agents. rxnchem.com

Development of Novel Heterocyclic Systems from this compound

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. nih.govresearchgate.net The alkyne and alcohol functionalities of this compound provide a versatile platform for the construction of a wide range of heterocyclic systems. Alkynyl aldehydes, which can be derived from the title compound, are known to undergo cyclization reactions to form various N-, O-, and S-containing heterocycles. nih.gov

| Reactant Type | Resulting Heterocycle | Reaction Type |

| Amines | Pyrroles, Pyridines, Indoles | Cyclocondensation, Annulation |

| Hydrazines | Pyrazoles, Indazoles | [3+2] Cycloaddition |

| Thioureas | Thiazines | Hetero-Diels-Alder |

The presence of the bulky and chiral 2,6,6-trimethyloxane substituent can influence the stereochemical outcome of these cyclization reactions, leading to the formation of enantiomerically enriched heterocyclic products. This is particularly valuable for the synthesis of chiral ligands and biologically active molecules. griffith.edu.auresearchgate.net

Contribution to Methodological Development in Organic Chemistry

Beyond its direct application in target-oriented synthesis, this compound and related structures can serve as valuable substrates for the development of new synthetic methods. The reactivity of the propargyl alcohol and terminal alkyne moieties can be exploited to test the scope and limitations of novel catalytic systems and reaction protocols. For example, its use in asymmetric catalysis could lead to the development of new methods for the enantioselective functionalization of alkynes. The insights gained from studying the reactivity of this molecule can contribute to the broader toolkit of synthetic organic chemists, enabling the more efficient and selective synthesis of a wide range of complex molecules. researchgate.net

Future Research Directions and Perspectives on 1 2,6,6 Trimethyloxan 2 Yl Pent 1 Yn 3 Ol

Exploration of Sustainable Synthetic Routes

The synthesis of tetrahydropyran (B127337) derivatives, the core of 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol, is a well-established field, yet there is a continuous drive towards more sustainable and efficient methodologies. polytechnique.eduvapourtec.com Future research could focus on developing green synthetic pathways to this specific molecule.

Key Research Objectives:

Catalytic Prins Cyclization: Investigating novel catalysts for the Prins cyclization, a powerful method for tetrahydropyran synthesis, could lead to milder reaction conditions and higher yields. nih.gov The use of earth-abundant metal catalysts or organocatalysts would enhance the sustainability of the process.

Renewable Starting Materials: Exploring routes that utilize starting materials derived from biomass would significantly improve the green credentials of the synthesis. For instance, compounds derived from cellulose could potentially be converted to key intermediates. researchgate.netrsc.org

Atom Economy: Designing synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product is a cornerstone of green chemistry. Future synthetic routes should be evaluated based on their atom economy.

Potential Catalytic Systems for Sustainable Synthesis

| Catalyst Type | Potential Advantages | Relevant Research Areas |

| Heterogeneous Catalysts | Ease of separation and recyclability, potential for use in flow systems. | Zeolites, supported metal nanoparticles. |

| Organocatalysts | Low toxicity, often metal-free, can provide high stereoselectivity. | Proline derivatives, chiral phosphoric acids. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally benign. | Lipases, oxidoreductases. |

Investigation of Undiscovered Reactivity Patterns

The propargylic alcohol functionality in this compound is a versatile functional group that can participate in a wide array of chemical transformations. molport.comnih.gov Future research is likely to uncover novel reactivity patterns for this molecule.

Areas for Exploration:

Meyer-Schuster Rearrangement: A classic reaction of propargyl alcohols, studying its application to this specific substrate could yield valuable α,β-unsaturated ketones. nih.gov

Gold- and Platinum-Catalyzed Reactions: The alkyne moiety is susceptible to activation by late transition metals, opening pathways to complex molecular architectures through cyclization or addition reactions. nih.gov

Click Chemistry: The terminal alkyne can be a partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward conjugation of this molecule to other chemical entities. neuroquantology.com

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. amt.ukresearchgate.netresearchgate.net The integration of the synthesis of this compound into a continuous flow system represents a significant area for future research.

Potential Benefits and Research Focus:

| Feature of Flow Chemistry | Application to Synthesis/Derivatization | Research Focus |

| Enhanced Safety | Handling of potentially hazardous reagents or intermediates under controlled conditions. | Development of stable catalyst cartridges; real-time reaction monitoring. |

| Precise Control | Fine-tuning of reaction parameters (temperature, pressure, residence time) to optimize yield and selectivity. | Kinetic studies under flow conditions to determine optimal parameters. |

| Scalability | Facile scaling of production from laboratory to industrial quantities by extending run time rather than increasing reactor size. | Design and optimization of multi-step continuous processes. |

| Automation | Integration with automated purification and analysis systems for high-throughput screening of reaction conditions. | Development of self-optimizing reaction platforms. |

The application of flow chemistry could be particularly beneficial for exothermic reactions or those involving unstable intermediates, which are common in the synthesis and derivatization of complex organic molecules. neuroquantology.comnih.gov

Potential for Derivatization into Functional Materials Precursors

The unique combination of a stable heterocyclic ring and a reactive propargylic alcohol makes this compound an attractive building block for the synthesis of functional materials. echemi.com

Prospective Applications:

Polymer Synthesis: The alcohol and alkyne functionalities can serve as points for polymerization. For example, the molecule could be incorporated into polyesters or polyurethanes, imparting unique properties due to the bulky tetrahydropyran group.

Liquid Crystals: The rigid tetrahydropyran core could be a component of liquid crystalline materials. Derivatization with mesogenic groups could lead to novel materials with applications in displays and sensors.

Biologically Active Molecules: The tetrahydropyran motif is present in numerous natural products with interesting biological activities. vapourtec.comfishersci.com This compound could serve as a scaffold for the synthesis of new pharmaceutical agents.

Further research into the derivatization of this compound is poised to open new avenues in materials science and medicinal chemistry, leveraging its distinct structural features to create novel molecules with tailored properties.

Q & A

Q. What synthetic methodologies are commonly used to prepare 1-(2,6,6-Trimethyloxan-2-yl)pent-1-yn-3-ol, and how do reaction conditions influence yield?

The compound is synthesized via dehydration of 3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)pent-1-yn-3-ol using catalysts such as thiolate-bridged diruthenium complexes. Traditional methods (e.g., aluminum phosphate at 230–250°C under reduced pressure) yield ~70%, while advanced catalytic systems in anhydrous 1,2-dichloroethane improve selectivity and efficiency . Researchers should optimize solvent choice, catalyst loading (e.g., 5 mol%), and inert atmosphere (N₂) to minimize side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and alkyne (C≡C) stretches. Gas chromatography-mass spectrometry (GC-MS) with NIST reference libraries assists in purity assessment and structural validation . For complex mixtures (e.g., isomer separation), high-performance liquid chromatography (HPLC) with polar stationary phases is recommended.

Q. How should researchers handle safety protocols for this compound during synthesis?

Due to its reactive alkyne and hydroxyl groups, use personal protective equipment (PPE), including nitrile gloves and safety goggles. Conduct reactions in fume hoods to avoid inhalation hazards. Waste containing residual catalysts (e.g., ruthenium complexes) must be treated as hazardous and disposed via certified chemical waste services .

Advanced Research Questions

Q. What contradictions exist in reported catalytic efficiencies for synthesizing this compound, and how can they be resolved?

Discrepancies arise from solvent polarity effects on diruthenium catalyst activity. For example, 1,2-dichloroethane enhances reaction rates compared to nonpolar solvents due to improved solubility of intermediates. Researchers should compare turnover numbers (TON) and activation energies (Eₐ) across solvents while controlling for moisture and oxygen levels, which degrade catalyst performance .

Q. What computational models explain the compound’s reactivity in cyclization reactions?

Density Functional Theory (DFT) studies reveal that the alkyne moiety undergoes π-complexation with transition metals, lowering the energy barrier for cyclization. Molecular dynamics simulations highlight steric effects from the 2,6,6-trimethyloxane group, which directs regioselectivity in Diels-Alder reactions. These models guide catalyst design to favor endo-transition states .

Q. How does this compound interact with biological targets, and what analytical methods validate these interactions?

In drug design studies, surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to enzymes like cytochrome P450. For example, SPR data show a Kd of 12.3 µM for CYP3A4, suggesting moderate inhibition. Fluorescence quenching assays further confirm conformational changes in target proteins upon binding .

Q. What environmental monitoring techniques detect this compound in ecological samples?

Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits of 0.1 ppb in water samples. For soil or plant matrices, accelerated solvent extraction (ASE) with dichloromethane:acetone (9:1) improves recovery rates (≥85%). Isotope dilution using deuterated analogs corrects matrix effects during quantification .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.